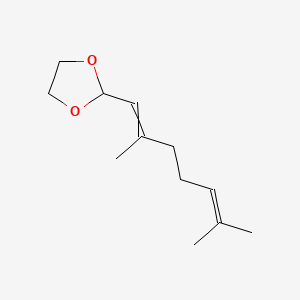

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound is characterized by the presence of a 2,6-dimethyl-1,5-heptadienyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields, including chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .

Industrial Production Methods

Industrial production of 1,3-dioxolanes often involves the use of activated carbon catalysts derived from renewable sources like corncob. These catalysts are optimized for high surface area and pore volume, making them suitable for large-scale production . The process involves the ketalization of glycerol with acetone or other carbonyl compounds under optimized reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine (Py).

Reduction: H₂/Ni, H₂/Rh, zinc (Zn) in hydrochloric acid (HCl), LiAlH₄, NaBH₄.

Substitution: Lithium diisopropylamide (LDA), triethylamine (NEt₃), pyridine (Py), t-butyl potassium (t-BuOK).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Applications De Recherche Scientifique

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE has several scientific research applications:

Chemistry: Used as a solvent and co-monomer in the synthesis of polyacetals.

Biology: Employed in the study of muscarinic acetylcholine receptors as it can act as an agonist.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of biofuels and as an oxygenated additive to improve fuel properties.

Mécanisme D'action

The mechanism of action of 1,3-dioxolane, 2-(2,6-dimethyl-1,5-heptadienyl)- involves its interaction with various molecular targets and pathways. As a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . In industrial applications, its reactivity and stability make it suitable for use as a solvent and additive .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, known for its peroxide properties.

2,2-Dimethyl-1,3-dioxolane: A derivative with two methyl groups, used in similar applications.

Uniqueness

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE is unique due to its specific substituent group, which imparts distinct chemical and physical properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other dioxolanes .

Activité Biologique

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane, commonly referred to as a derivative of 1,3-dioxolane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a dioxolane ring and a heptadiene side chain, which may contribute to its biological properties.

The chemical properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.286 g/mol |

| Density | 0.986 g/cm³ |

| Boiling Point | 253.4 °C |

| Flash Point | 109.8 °C |

| LogP | 3.052 |

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a variety of biological activities, including antibacterial and antifungal properties. The specific activity of this compound has been less extensively documented compared to other derivatives; however, insights can be drawn from related studies on similar compounds.

Antibacterial and Antifungal Activity

A study investigating a series of new 1,3-dioxolanes found that many derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Table 1: Biological Activity of Related Dioxolane Compounds

| Compound ID | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | 625 - 1250 | Not tested |

| Compound 2 | Excellent against S. aureus | Significant against C. albicans |

| Compound 3 | No activity | Not tested |

| Compound 4 | Perfect against P. aeruginosa | Significant against C. albicans |

While specific mechanisms for the biological activity of this compound are not fully elucidated in current literature, it is suggested that the dioxolane ring may play a crucial role in interacting with microbial cell walls or membranes. This interaction could disrupt cellular processes leading to antimicrobial effects.

Case Studies and Research Findings

Research has shown that certain dioxolane derivatives possess distinct advantages in pharmaceutical applications due to their structural diversity and biological efficacy:

- Antibacterial Properties : In vitro studies have indicated that dioxolanes can inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of specific substituents on the dioxolane ring influences their effectiveness.

- Antifungal Efficacy : A notable finding is that many synthesized dioxolanes exhibit potent antifungal activity against strains such as Candida albicans, highlighting their potential use in treating fungal infections .

- Chirality and Biological Activity : The chirality of dioxolane derivatives has been shown to significantly affect their biological activities. Enantiomerically pure compounds often exhibit different levels of activity compared to their racemic counterparts .

Propriétés

Numéro CAS |

66408-78-4 |

|---|---|

Formule moléculaire |

C12H20O2 |

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxolane |

InChI |

InChI=1S/C12H20O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |

Clé InChI |

KSDZVTNRVWBTFN-PKNBQFBNSA-N |

SMILES |

CC(=CCCC(=CC1OCCO1)C)C |

SMILES isomérique |

CC(=CCC/C(=C/C1OCCO1)/C)C |

SMILES canonique |

CC(=CCCC(=CC1OCCO1)C)C |

Key on ui other cas no. |

66408-78-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.